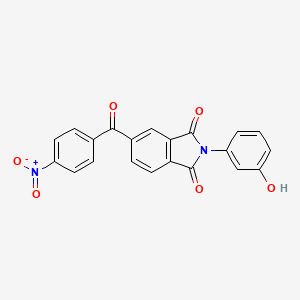

![molecular formula C10H17N3O2S2 B5539092 N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 53573-03-8](/img/structure/B5539092.png)

N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide and its derivatives often involves complex reactions, aiming at obtaining specific structural configurations for targeted research purposes. For instance, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N -bis(dimethylamino)dimethylsilane yields related compounds with unique properties, indicating the versatility in synthesis approaches for sulfonamide derivatives (Nikonov et al., 2021).

Molecular Structure Analysis

Molecular structure analysis provides insight into the arrangement of atoms within a molecule, influencing its chemical behavior and interactions. X-ray crystallography and spectroscopy are common methods used for this purpose. For example, the crystal structure of certain benzenesulfonamides reveals extensive intra- and intermolecular hydrogen bonds, stabilizing the molecular structure and affecting its reactivity (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis and investigation of bis-dimethylaminoethylamide of 4,4′-biphenyl disulfonic acid bis-benzenesulfomethylate showcases the compound's reactivity and potential application in different fields, despite being primarily studied for its myorelaxant properties (Khromov-Borisov et al., 1969).

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

Sulfa drugs and their derivatives, such as those related to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, have been explored for their enzyme inhibitory activities. For instance, synthesized Schiff bases derived from sulfamethoxazole showed inhibition on enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating potential for therapeutic applications in conditions where these enzymes are implicated (Alyar et al., 2019). Furthermore, molecular docking studies provide insights into the binding interactions between these inhibitors and enzymes, offering a basis for the design of more potent inhibitors.

Antioxidant Properties

Compounds incorporating triazine and sulfonamide moieties, similar in structure to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, have been evaluated for their antioxidant properties. These compounds showed moderate DPPH radical scavenging and metal chelating activity, suggesting their potential use in combating oxidative stress-related diseases (Lolak et al., 2020).

Photodecomposition

Research on the photodecomposition of sulfamethoxazole, a compound related to N-[bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide, has revealed the formation of various photoproducts in acidic aqueous solutions. This study contributes to the understanding of the environmental fate and photostability of sulfonamide antibiotics (Zhou & Moore, 1994).

Crystal Structure and Inclusion Compounds

The crystal structure of N,N'-(p-phenylene)bis(benzenesulfonamide) and its inclusion compounds with solvents like acetone and dimethyl sulfoxide has been determined, illustrating the molecular arrangements and potential for forming host-guest complexes. Such studies are foundational in materials science for developing new materials with specific properties (Nagel, Bock, & Eller, 2000).

Catalytic Applications

Nickel (II) complexes bearing diaminobenzene and sulfonamide have been synthesized and characterized, demonstrating catalytic efficiency in the reduction of nitrobenzenes. This research opens avenues for developing new catalysts for environmental and synthetic applications (Dayan et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-[bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S2/c1-12(2)16(13(3)4)11-17(14,15)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJMBIBARPVSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NS(=O)(=O)C1=CC=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197932 | |

| Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide | |

CAS RN |

53573-03-8 | |

| Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53573-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)